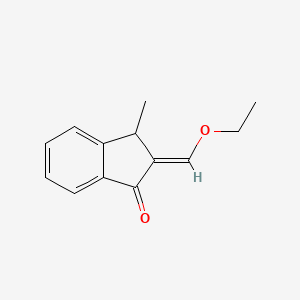
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indenones. Indenones are known for their unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound, in particular, has garnered interest due to its potential reactivity and utility as a building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of ethyl acetoacetate with 2-methylbenzaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes cyclization to form the desired indenone structure. The reaction conditions often include the use of a base such as sodium ethoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or advanced materials for electronic applications.
作用机制
The mechanism of action of 2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts. The specific molecular targets and pathways involved depend on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
2-Ethoxymethylidene-3-oxo esters: These compounds share a similar structural motif and exhibit comparable reactivity.
Diethyl 2-ethoxymethylidenemalonate: This compound is another example of an ethoxymethylidene derivative with similar synthetic applications.
Ethyl 2-ethoxymethylidenecyanoacetate: This compound also features the ethoxymethylidene group and can undergo similar reactions.
Uniqueness
2-(Ethoxymethylidene)-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to its indenone core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for designing novel molecules with specific reactivity and properties.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
(2E)-2-(ethoxymethylidene)-3-methyl-3H-inden-1-one |
InChI |
InChI=1S/C13H14O2/c1-3-15-8-12-9(2)10-6-4-5-7-11(10)13(12)14/h4-9H,3H2,1-2H3/b12-8+ |
InChI 键 |
XTNRPFCNZQOSDC-XYOKQWHBSA-N |
手性 SMILES |
CCO/C=C/1\C(C2=CC=CC=C2C1=O)C |
规范 SMILES |
CCOC=C1C(C2=CC=CC=C2C1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Methyl-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241022.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methylcyclopentan-1-amine](/img/structure/B15241024.png)
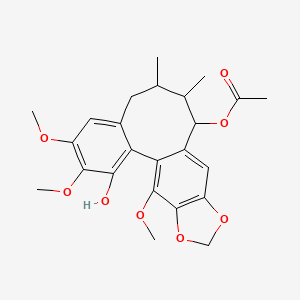
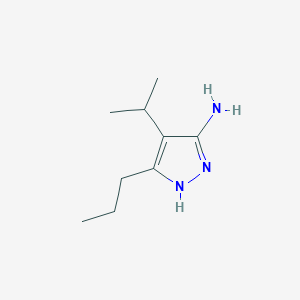
![4-bromo-1-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15241040.png)
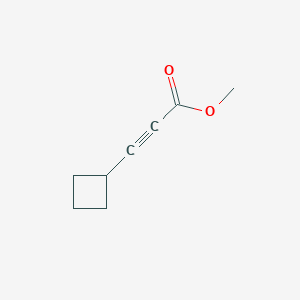

![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cyclopentane](/img/structure/B15241053.png)
![(2S)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-N-(4-methyl-1-oxopentan-2-yl)pentanediamide](/img/structure/B15241068.png)
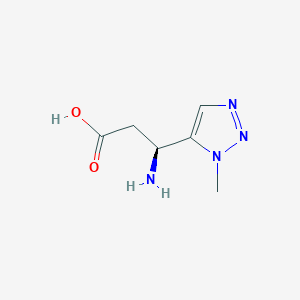
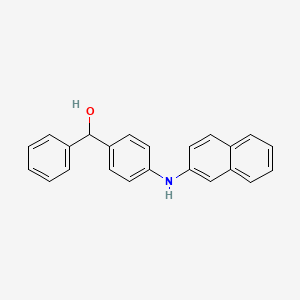
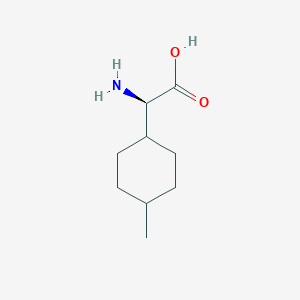

![5,7-Dimethyl-2-propyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241108.png)
